7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
“7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of biologically promising derivatives through reactions involving 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione and its analogs. For instance, the synthesis of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction exhibited significant antibacterial and antifungal potency, indicating the potential of these compounds in developing new antimicrobial agents (Deswal et al., 2020).
Molecular Docking and DFT Study
The molecular docking and density functional theory (DFT) studies on derivatives synthesized from this compound revealed that incorporating specific moieties, such as the triazole unit, could enhance pharmacological activities. This approach offers insights into the molecular basis of the biological activities of these compounds, paving the way for the rational design of more potent drugs (Deswal et al., 2020).
Interaction with DNA and Proteins
Studies on the interaction mechanisms of this compound derivatives with biological macromolecules like DNA and proteins are crucial for understanding their therapeutic potential. For example, research on spirocyclic oxindole derivatives highlighted oxidative ring expansion processes, which could provide a basis for developing novel compounds with enhanced biological activities, including anticancer properties (Bergman et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 2-aminoacetophenone with ethyl acetoacetate followed by cyclization and subsequent fluorination and oxidation reactions.", "Starting Materials": [ "2-aminoacetophenone", "ethyl acetoacetate", "fluorine gas", "sodium hydroxide", "hydrochloric acid", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of sodium hydroxide to form 3-oxo-3-phenylpropanenitrile.", "Step 2: Cyclization of 3-oxo-3-phenylpropanenitrile with sulfuric acid to form 7-phenyl-6-methyl-2,3-dihydro-1H-indole-2,3-dione.", "Step 3: Fluorination of 7-phenyl-6-methyl-2,3-dihydro-1H-indole-2,3-dione with fluorine gas in the presence of potassium permanganate to form 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione.", "Step 4: Oxidation of 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione with hydrochloric acid and potassium permanganate to form the final product, 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione." ] } | |
CAS RN |
1073262-83-5 |
Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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